molecular formula C16H30N3O8P B562582 3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt CAS No. 107475-12-7

3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt

Cat. No.: B562582
CAS No.: 107475-12-7
M. Wt: 423.403
InChI Key: SLYRYPWVJYBYSW-UHFFFAOYSA-N
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Description

3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is a biochemical reagent commonly used in scientific research. It is known for its role as a histochemical substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules. This compound is particularly valuable in various biochemical assays and diagnostic applications.

Scientific Research Applications

3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is widely used in scientific research due to its versatility:

    Chemistry: Utilized in various biochemical assays to study enzyme activity, particularly alkaline phosphatase.

    Biology: Employed in histochemical staining to visualize enzyme activity in tissues.

    Medicine: Used in diagnostic assays to detect enzyme activity in clinical samples.

    Industry: Applied in the production of diagnostic kits and biochemical reagents.

Safety and Hazards

2-Amino-2-methyl-1,3-propanediol may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be corrosive to metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt typically involves the reaction of indoxyl phosphate with bis(2-amino-2-methyl-1,3-propanediol). The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified using techniques like crystallization or chromatography to achieve the required purity for research applications.

Chemical Reactions Analysis

Types of Reactions

3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by alkaline phosphatase to release indoxyl, which further oxidizes to form indigo dye.

    Oxidation: The indoxyl formed from hydrolysis can be oxidized in the presence of oxygen to produce a blue-colored indigo dye.

Common Reagents and Conditions

    Hydrolysis: Typically involves alkaline phosphatase under physiological pH conditions.

    Oxidation: Requires molecular oxygen or other oxidizing agents.

Major Products

    Indigo Dye: Formed from the oxidation of indoxyl, which is a major product of the hydrolysis reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl phosphate: Another substrate for alkaline phosphatase, which releases a yellow-colored product upon hydrolysis.

    5-Bromo-4-chloro-3-indolyl phosphate: A substrate that produces a blue precipitate upon hydrolysis and oxidation.

Uniqueness

3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is unique due to its ability to produce a visually detectable indigo dye, making it highly useful in histochemical staining and diagnostic assays. Its stability and specificity for alkaline phosphatase also contribute to its widespread use in research and industry.

Properties

IUPAC Name

2-amino-2-methylpropane-1,3-diol;1H-indol-3-yl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8NO4P.2C4H11NO2/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;2*1-4(5,2-6)3-7/h1-5,9H,(H2,10,11,12);2*6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRYPWVJYBYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)N.CC(CO)(CO)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910338
Record name 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107475-12-7
Record name 1,3-Propanediol, 2-amino-2-methyl-, compd. with 1H-indol-3-yl dihydrogen phosphate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107475127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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